2-Chloro-5-fluoro-4-iodopyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-iodopyrimidine is an organic compound with the molecular formula C4HClFIN2 It is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential halogenation of pyrimidine, where chlorine, fluorine, and iodine are introduced stepwise under controlled conditions. For example, starting with 2-chloropyrimidine, fluorination can be achieved using a fluorinating agent such as Selectfluor, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an alkoxide can yield alkoxy-substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-4-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-iodopyrimidine involves its interaction with specific molecular targets. The halogen atoms on the pyrimidine ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodopyrimidine
- 2-Fluoro-5-iodopyridine
- 2-Chloro-4-iodopyridine
- 5-Bromo-2-iodopyrimidine
Uniqueness
2-Chloro-5-fluoro-4-iodopyrimidine is unique due to the presence of three different halogen atoms on the pyrimidine ring. This unique combination of substituents imparts distinct chemical reactivity and biological activity compared to other halogenated pyrimidines. The presence of fluorine, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug discovery and development .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClFIN2/c5-4-8-1-2(6)3(7)9-4/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFAGWAHWPEKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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